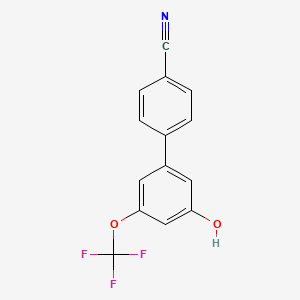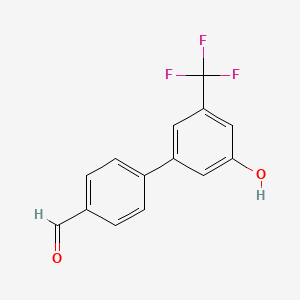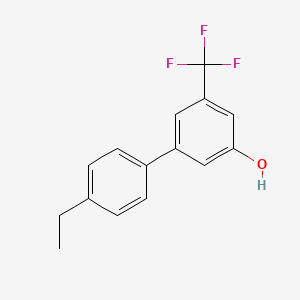
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol, 95% (5-(2,3-DMP-3-TFMOP), 95%) is an organic compound with a wide range of applications in the scientific research field. It is a white powder with a melting point of 104-106 °C and a boiling point of 174-175 °C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 5-(2,3-DMP-3-TFMOP), 95% is used in the synthesis of various compounds, as well as in biochemical and physiological research due to its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
5-(2,3-DMP-3-TFMOP), 95% has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is used in the synthesis of various compounds, such as inhibitors of enzymes, drugs, and other biologically active compounds. It is also used in the study of enzyme kinetics, protein structure and function, and the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-(2,3-DMP-3-TFMOP), 95% is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It is also believed that the compound may act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-DMP-3-TFMOP), 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It is also believed that the compound may act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2,3-DMP-3-TFMOP), 95% in laboratory experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a variety of laboratory applications. Additionally, the compound is relatively inexpensive, making it a cost-effective option for laboratory experiments.
However, there are also certain limitations to using 5-(2,3-DMP-3-TFMOP), 95% in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of heat or light, making it difficult to use in experiments that require high temperatures or exposure to light.
Direcciones Futuras
The future of 5-(2,3-DMP-3-TFMOP), 95% in scientific research is promising. The compound has a wide range of applications in the fields of biochemistry and physiology, and its unique chemical and physical properties make it an attractive option for laboratory experiments. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as to develop new compounds and drugs based on its structure. Additionally, further research is needed to develop improved synthesis methods for the compound, as well as to develop new uses and applications for it.
Métodos De Síntesis
The synthesis of 5-(2,3-DMP-3-TFMOP), 95% is typically conducted using a two-step process. In the first step, 2,3-dimethylphenol is reacted with trifluoromethoxyphenol in the presence of a base such as potassium carbonate. This reaction produces 5-(2,3-DMP-3-TFMOP), 95% as the main product. In the second step, the reaction mixture is purified by recrystallization to obtain a pure product.
Propiedades
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-4-3-5-14(10(9)2)11-6-12(19)8-13(7-11)20-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEPOHUIQXTXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686527 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-02-3 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














